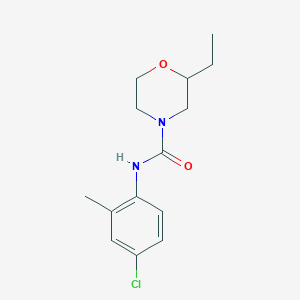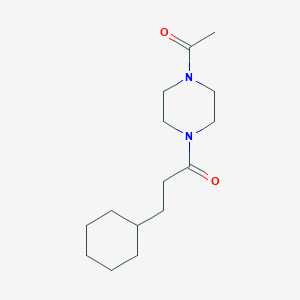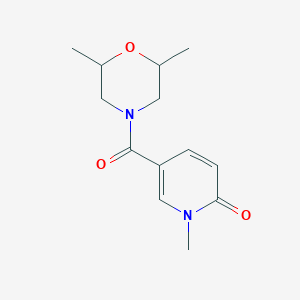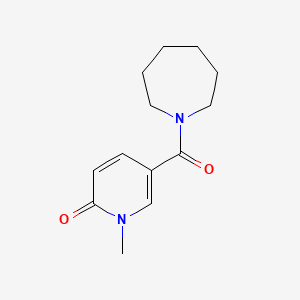![molecular formula C15H21N3O B7512187 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential therapeutic applications in various inflammatory and infectious diseases.
Mecanismo De Acción
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide exerts its inhibitory effect on TLR4 signaling by binding to an intracellular domain of TLR4, known as the Toll/interleukin-1 receptor (TIR) domain. This binding prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF, which are required for the activation of pro-inflammatory transcription factors, such as NF-κB and IRF3.
Biochemical and Physiological Effects:
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been shown to have potent anti-inflammatory effects in various animal models of inflammation and autoimmune diseases. In a mouse model of lipopolysaccharide (LPS)-induced endotoxemia, 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide treatment significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and improved survival rates. 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has also been shown to have potential neuroprotective effects in a mouse model of traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway without affecting other immune signaling pathways. However, the use of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide in lab experiments is limited by its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
Future research on 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide could focus on its potential therapeutic applications in various infectious and inflammatory diseases, such as sepsis, rheumatoid arthritis, and multiple sclerosis. Additionally, further studies could investigate the potential synergistic effects of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide with other anti-inflammatory or antiviral agents. Finally, the development of more potent and bioavailable analogs of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide could improve its efficacy and expand its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide involves a multi-step process starting with the reaction of tricyclo[5.2.1.02,6]dec-8-ene-3,4-dicarboxylic anhydride with 2-aminopyrazole to yield 2-pyrazol-1-yl-tricyclo[5.2.1.02,6]dec-8-ene-3,4-dicarboxylic acid. This intermediate is then converted to the final product, 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide, through a coupling reaction with N,N-dimethylacetamide dimethyl acetal.
Aplicaciones Científicas De Investigación
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory and infectious diseases. In preclinical studies, 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to TLR4 activation, thereby reducing inflammation and tissue damage. 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has also been shown to have potential antiviral activity against influenza and hepatitis C viruses.
Propiedades
IUPAC Name |
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(9-18-6-2-5-16-18)17-14-8-10-7-13(14)12-4-1-3-11(10)12/h2,5-6,10-14H,1,3-4,7-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCVRHMLKRBYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3NC(=O)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

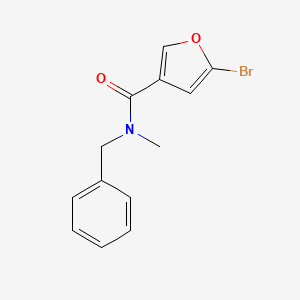
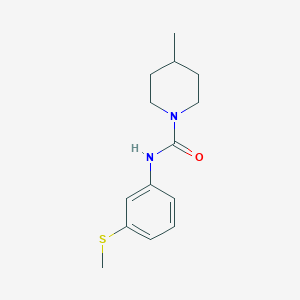
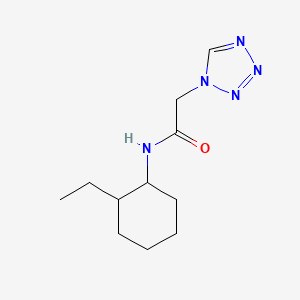
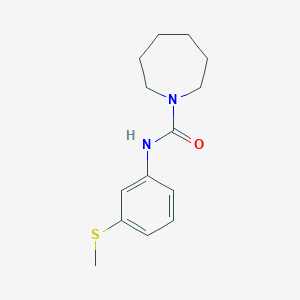
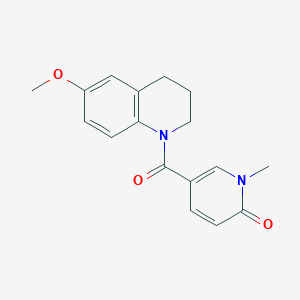
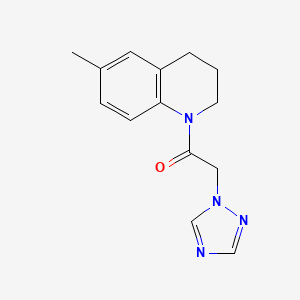
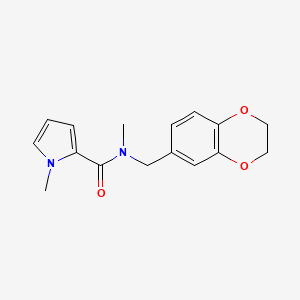
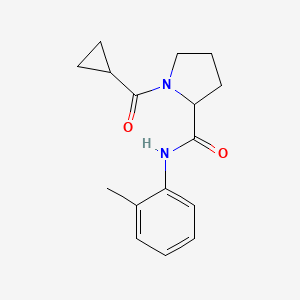
![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)
![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)
